molecular formula C12H12INO B3269042 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole CAS No. 501363-00-4

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Cat. No.: B3269042
CAS No.: 501363-00-4
M. Wt: 313.13 g/mol
InChI Key: AONKVWHDUVHQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole is a heterocyclic compound that contains an oxazole ring substituted with a 4-methylphenyl group, an iodomethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out under acidic or basic conditions to facilitate the cyclization process.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Iodomethylation: The iodomethyl group can be introduced through a halogenation reaction using iodomethane and a base such as potassium carbonate.

    Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile such as an amine or a thiol.

    Oxidation Reactions: The compound can undergo oxidation reactions, where the methyl groups are oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions, where the oxazole ring is reduced to form a saturated heterocyclic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted oxazole derivatives with various functional groups.

    Oxidation Reactions: Products include oxazole derivatives with hydroxyl or carboxyl groups.

    Reduction Reactions: Products include saturated heterocyclic compounds.

Scientific Research Applications

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used in studies of reaction mechanisms and kinetics.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes. It is also used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole can be compared with other similar compounds, such as:

    2-(4-Methylphenyl)-4-bromomethyl-5-methyloxazole: This compound has a bromomethyl group instead of an iodomethyl group. It may have different reactivity and properties due to the different halogen atom.

    2-(4-Methylphenyl)-4-chloromethyl-5-methyloxazole: This compound has a chloromethyl group instead of an iodomethyl group. It may have different reactivity and properties due to the different halogen atom.

    2-(4-Methylphenyl)-4-fluoromethyl-5-methyloxazole: This compound has a fluoromethyl group instead of an iodomethyl group. It may have different reactivity and properties due to the different halogen atom.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodomethyl group, which can impart unique reactivity and properties to the compound.

Properties

IUPAC Name

4-(iodomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12INO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONKVWHDUVHQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Analogously to the building block synthesis of 4-iodomethyl-5-phenyl-2-p-tolyloxazole, diacetylmonoxime and p-tolualdehyde gave 4-iodomethyl-5-methyl-2-p-tolyloxazole.
Name
4-iodomethyl-5-phenyl-2-p-tolyloxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole
Reactant of Route 2
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole
Reactant of Route 3
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole
Reactant of Route 4
Reactant of Route 4
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole
Reactant of Route 5
Reactant of Route 5
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole
Reactant of Route 6
2-(4-Methylphenyl)-4-iodomethyl-5-methyloxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.